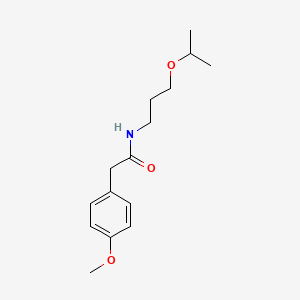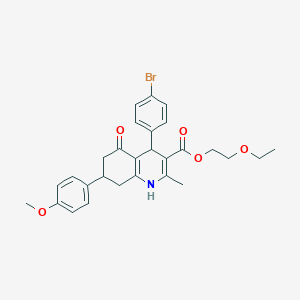![molecular formula C17H11FN2S B4893450 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B4893450.png)
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole, also known as FIT-039, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds and is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer development. 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole has also been found to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole has been shown to have several biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines, which play a key role in inflammation and immune response. 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole has also been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects. Additionally, 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole has several advantages for lab experiments. It is a stable compound that can be synthesized in high purity and high yield. It has also been extensively studied, and its biological activities are well characterized. However, there are also some limitations to using 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole in lab experiments. It has low solubility in water, which may affect its bioavailability and limit its use in certain experiments. Additionally, the mechanism of action of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole. One area of research is the development of more potent and selective analogs of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole that can be used for therapeutic purposes. Another area of research is the investigation of the mechanism of action of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole, which may provide insights into its biological activities and potential therapeutic applications. Additionally, the use of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole in combination with other drugs or therapies may enhance its efficacy and reduce its side effects. Overall, the study of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole has the potential to lead to the development of new treatments for inflammatory diseases, neurodegenerative disorders, and cancer.
Synthesemethoden
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole can be synthesized using a multi-step process that involves the reaction of 2-bromo-1-(2-fluorophenyl)ethanone with thiourea in the presence of a base to form 2-(2-fluorophenyl)-1,3-thiazol-4-yl)-ethanone. This intermediate is then reacted with indole in the presence of a catalyst to form the final product, 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole. The synthesis of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole has been optimized to yield high purity and high yield, making it suitable for further studies.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-4-(1H-indol-3-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2S/c18-14-7-3-1-6-12(14)17-20-16(10-21-17)13-9-19-15-8-4-2-5-11(13)15/h1-10,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGXMKWHDFPOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-4-(1H-indol-3-yl)-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trichloroethyl 3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B4893367.png)
![5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B4893372.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4893385.png)
![2-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4893392.png)
![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]benzoic acid](/img/structure/B4893398.png)
![N-[(allylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4893410.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4893421.png)


![isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4893443.png)
![4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4893462.png)
![1-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4-methylpiperazine](/img/structure/B4893472.png)
![N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B4893480.png)